Capsaicin
Overview
Description
Capsaicin, chemically known as 8-methyl-N-vanillyl-6-nonenamide, is the active component found in chili peppers, which belong to the genus Capsicum. This compound is responsible for the characteristic pungency of chili peppers and is a chemical irritant for mammals, including humans. This compound produces a sensation of burning in any tissue it comes into contact with . It is a crystalline, hydrophobic, colorless, and highly pungent solid .
Mechanism of Action
Target of Action
Capsaicin, a naturally occurring compound found in chili peppers, primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a calcium-permeable ion channel found on nociceptive nerve fibers . It acts as a molecular detector of noxious signals in primary sensory neurons .
Mode of Action
This compound acts as an agonist for the TRPV1 receptor . Upon binding to this receptor, this compound causes the channel to open, leading to the influx of cations, particularly calcium, into the cell . This influx results in depolarization, initiation of action potential, and pain signal transmission to the spinal cord . Prolonged exposure to this compound leads to desensitization of the sensory axons, inhibiting the initiation of pain transmission .
Biochemical Pathways
This compound influences several metabolic pathways, including lipid metabolism, energy metabolism, and antioxidant stress . It stimulates the release of catecholamine from catecholaminergic neurons in the brain, promoting weight loss . Additionally, this compound has been shown to increase the phosphorylation of p38 MAPK in the periphery and spinal cord dorsal horn .
Pharmacokinetics
This compound is most often used as a topical analgesic and exists in many formulations of cream, liquid, and patch preparations of various strengths . The pharmacological activity of this compound-like compounds depends on several factors like the dose, the route of administration, and most importantly, its concentration at target tissues .
Result of Action
This compound has a wide range of molecular and cellular effects. It has been shown to provoke apoptotic and inhibitory effects in a variety of human cancer cells . This compound also exerts its effects on different organs because TRPV1 channels are expressed in different cell types, including neuronal, muscular, immune, and epithelial cells, as well as adipocytes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound can be induced by abiotic stress factors, either by physical-environmental factors or by the application of eliciting molecules of chemical or hormonal origin . Furthermore, the pungency of this compound is influenced by weather conditions such as heat waves, and it increases with the maturation of the fruit .
Biochemical Analysis
Biochemical Properties
Capsaicin interacts with a receptor called the vanilloid receptor subtype 1 (VR1), an ion channel-type receptor . This compound, as a member of the vanilloid family, binds to VR1 . Upon binding, this compound stabilizes the open state of VR1 . The binding is mediated by both hydrogen bonds and van der Waals interactions .
Cellular Effects
This compound has a variety of effects on cells. It can induce cell-cycle arrest or apoptosis or inhibit proliferation in a variety of cancer cells . It also has effects on primary sensory neurons function, from sensory neuron excitation characterized by local burning sensation and neurogenic inflammation, followed by conduction blockage accompanied by reversible ultrastructural changes of peripheral nociceptive endings .
Molecular Mechanism
This compound is a TRPV1 receptor agonist. TRPV1 is a trans-membrane receptor-ion channel complex activated by temperatures higher than 43 degrees Celsius, pH lower than 6, and endogenous lipids . When activated by a combination of these factors, the channel can transiently open and initiate depolarization due to the influx of calcium and sodium ions .
Temporal Effects in Laboratory Settings
This compound initially excites neurons but then ‘calms’ them into long-lasting non-responsiveness . This phenomenon, traditionally referred to as “this compound desensitization,” during which the previously excited neurons are unresponsive not only to this compound but a variety of unrelated stimuli including noxious heat .
Dosage Effects in Animal Models
In early subchronic toxicity studies, pure this compound (50 mg/kg per day) or capsicum crude fruit extract (0.5 g/kg day) that was given to rats via stomach tube for 60 days had no effect on food intake but reduced the weight gain of the animals .
Metabolic Pathways
This compound is primarily metabolized in the liver and intestine of the human body . Upon entering the body, esterases in the intestine hydrolyze this compound into free this compound and this compound ester . These compounds then enter the blood circulation and generate various metabolites, including hydroxylates, amides, sulfates among others .
Transport and Distribution
This compound binds to a pocket formed by the channel’s transmembrane segments, where it takes a “tail-up, head-down” configuration . Binding is mediated by both hydrogen bonds and van der Waals interactions .
Subcellular Localization
This compound is present in large quantities in the placental tissue (which holds the seeds), the internal membranes and, to a lesser extent, the other fleshy parts of the fruits of plants in the genus Capsicum . The highest concentration of this compound can be found in the white pith of the inner wall, where the seeds are attached .
Preparation Methods
Synthetic Routes and Reaction Conditions: Capsaicin can be synthesized through various methods. One common synthetic route involves the condensation of vanillylamine with 8-methyl-6-nonenoyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. The process includes steps such as solvent extraction, saponification, column chromatography, concentration, and crystallization. Solvents like ethanol, methanol, and hexane are commonly used in these processes . The goal is to achieve high purity this compound, often exceeding 95% .
Chemical Reactions Analysis
Capsaicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. This reaction typically results in the formation of vanillin and other oxidation products .
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride. This reaction reduces the amide group to an amine .
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the vanillyl moiety. Common reagents for these reactions include alkyl halides and nucleophiles like sodium methoxide .
Scientific Research Applications
Capsaicin has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a model compound to study reaction mechanisms and the behavior of amides under various conditions .
Biology: In biological research, this compound is used to study pain mechanisms and sensory neuron function. It is a valuable tool for understanding the role of transient receptor potential vanilloid 1 (TRPV1) receptors .
Medicine: this compound is used in topical analgesic formulations to relieve pain from conditions such as arthritis, neuropathy, and muscle pain. It is also being investigated for its potential anti-cancer properties .
Industry: In the food industry, this compound is used as a flavoring agent and preservative. It is also used in self-defense products like pepper spray .
Comparison with Similar Compounds
- Dihydrocapsaicin
- Nordihydrothis compound
- Homodihydrothis compound
- Homothis compound
This compound stands out due to its high potency and extensive research applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUWZUDDOIDPM-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
Record name | capsaicin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Capsaicin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020241 | |
Record name | Capsaicin | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red solid with a volatile pungent odor; [HSDB] Formulated as dry powder, liquid, and liquid spray; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystalline powder. | |
Record name | Capsaicin | |
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Record name | Capsaicin | |
Source | Human Metabolome Database (HMDB) | |
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Record name | CAPSAICIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
210-220, BP: 210-220 °C at 0.01 mm Hg, 210.00 to 220.00 °C. @ 0.01 mm Hg, 410-428 °F | |
Record name | Capsaicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06774 | |
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Record name | CAPSAICIN | |
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Record name | Capsaicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002227 | |
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Record name | CAPSAICIN | |
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Flash Point |
113 °C (235 °F) - closed cup | |
Record name | CAPSAICIN | |
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Solubility |
Insoluble in cold water, Practically insoluble in cold water, Freely soluble in alcohol, ether, benzene. Slightly soluble in carbon disulfide, Soluble in petroleum ether. Slightly soluble in concentrated hydrochloric acid | |
Record name | Capsaicin | |
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Record name | CAPSAICIN | |
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Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Capsaicin | |
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Mechanism of Action |
Capsaicin has been shown to reduce the amount of substance P associated with inflammation - however this is not believed to be its main mechanism in the relief of pain. Capsaicin's mechanism of action is attributed to "defunctionalization" of nociceptor fibers by inducing a topical hypersensitivity reaction on the skin. This alteration in pain mechanisms is due to many of the following: temporary loss of membrane potential, inability to transport neurotrophic factors leading to altered phenotype, and reversible retraction of epidermal and dermal nerve fiber terminals., Capsaicin, the pungent constituent of chili peppers, represents the paradigm for the capsaicinoids or vanilloids, a family of compounds shown to stimulate and then desensitize specific subpopulations of sensory receptors, including C-polymodal nociceptors, A-delta mechanoheat nociceptors and warm receptors of the skin, as well as enteroceptors of thin afferent fibers. ..., ... In rats desensitized by intraperitoneal (ip) capsaicin (i.e., abdominal non-systemic desensitization), mainly the first but not the later fever phases were reduced. The postprandial hyperthermia to intragastric injection of BaSO4 suspension was attenuated by either ip or perineural capsaicin treatment., ... Heat and protons as well as capsaicin activate VR1 to induce the influx of cations, particularly Ca2+ and Na+ ions. Characteristic effects of capsaicin are the induction of a burning sensation after acute administration and the desensitization of sensory neurons after large doses and prolonged administration. ... Capsaicin alters several visceral functions. ... Capsaicin affects thermoregulation after intra-hypothalamic injection and releases glutamate from the hypothalamus and cerebral cortex slices, while VR1-like immunoreactivity is not apparent in these regions., ... 0.4 and 4 uM of capsaicin produced a significant tonic block on voltage-activated Na+ current (I(Na)) evoked by a depolarizing step to -40 mV from a holding potential of -100 mV (49 +/- 7% n=11, p<0.05 and 72 +/- 13% n=4, p<0.05 respectively). ... Capsaicin slowed the time decay of inactivation of I(Na), and increased the time constant of the recovery of inactivation. Capsaicin and tetrodotoxin (TTX) depressed contractility of isolated electrically driven left rat atria, being the depression of maximal velocity of force development (dF/dt(max)) with respect to control values of 19 +/- 3% at 1 uM of capsaicin and 22 +/- 2% at 1 uM of TTX., For more Mechanism of Action (Complete) data for CAPSAICIN (8 total), please visit the HSDB record page. | |
Record name | Capsaicin | |
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Color/Form |
Pure dark red solid, Monoclinic rectangular plates or scales from petroleum ether, Monoclinic, rectangular plates, crystals and scales | |
CAS No. |
404-86-4 | |
Record name | Capsaicin | |
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Record name | Capsaicin [USP:INN] | |
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Record name | Capsaicin | |
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Record name | Capsaicin | |
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Record name | 6-Nonenamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-, (6E)- | |
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Record name | Capsaicin | |
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Record name | Capsaicin | |
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Record name | CAPSAICIN | |
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Record name | CAPSAICIN | |
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Record name | Capsaicin | |
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Record name | CAPSAICIN | |
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Melting Point |
65 °C, 149 °F | |
Record name | Capsaicin | |
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Record name | Capsaicin | |
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Record name | CAPSAICIN | |
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URL | https://www.osha.gov/chemicaldata/1014 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does capsaicin exert its effects on the body?
A1: this compound primarily acts by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel expressed on sensory neurons. [, , , , , , ] This binding leads to calcium influx and subsequent neuronal excitation, resulting in the sensation of pain and heat. [, , , , ] This initial excitation is often followed by a period of desensitization, during which the neurons become less responsive to this compound and other stimuli. [, ]
Q2: What are the downstream effects of this compound binding to TRPV1 receptors?
A2: Activation of TRPV1 receptors by this compound initiates a cascade of downstream effects, including the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). [, , , , ] These neuropeptides contribute to various physiological responses, including pain transmission, inflammation, and vasodilation. [, , , ]
Q3: Does this compound's action solely depend on TRPV1 receptors?
A3: While TRPV1 is the primary target, research suggests that this compound might also interact with other targets, such as TRPV6, to exert specific effects like inducing apoptosis in cancer cells. []
Q4: Can this compound offer protection against gastric mucosal damage?
A5: Yes, research suggests that this compound and its analogs, when administered intragastrically at appropriate doses, can protect against chemically induced gastric mucosal damage in various experimental models. [] The protective effects are attributed to the initial excitation and subsequent desensitization of this compound-sensitive primary afferent neurons. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C18H27NO3, and its molecular weight is 305.41 g/mol.
Q6: Are there any available spectroscopic data for this compound?
A6: Yes, spectroscopic data like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra are available for this compound in scientific literature and databases. These data help characterize and identify this compound based on its unique absorption and resonance patterns.
Q7: How does this compound perform under different conditions, and what are its applications?
A8: this compound is a lipophilic compound, meaning it dissolves well in fats and oils. It is relatively stable under dry conditions and moderate temperatures. [, ] this compound is commonly used as a food additive for its pungent flavor and as an active ingredient in topical analgesics for its pain-relieving properties. [, , , ]
Q8: How can the stability, solubility, and bioavailability of this compound be improved for pharmaceutical applications?
A9: Various formulation strategies like microencapsulation, nanoparticle delivery systems (like transfersomes), and inclusion complexes with cyclodextrins can enhance the stability, solubility, and bioavailability of this compound. [, ] These approaches can protect the compound from degradation, improve its solubility in aqueous environments, and facilitate controlled release for enhanced therapeutic efficacy.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: this compound is readily absorbed after oral ingestion, with peak plasma concentrations achieved within an hour. [, ] It is widely distributed throughout the body, primarily metabolized in the liver, and excreted mainly through urine and feces. []
Q10: What are some in vitro models used to study this compound's effects?
A12: Cell-based assays using cultured sensory neurons are widely employed to investigate this compound's effects on neuronal activity, desensitization, and interactions with TRPV1 receptors. [, , ] These models provide insights into the molecular mechanisms underlying this compound's action at the cellular level.
Q11: Are there animal models that demonstrate the effects of this compound?
A13: Yes, rodent models, particularly rats and mice, are extensively used to investigate the various physiological and pharmacological effects of this compound. [, , , , , , , , ] These models have been crucial in understanding this compound's role in pain perception, inflammation, thermogenesis, and its potential therapeutic applications.
Q12: What analytical methods are used to quantify this compound?
A14: Various analytical techniques are employed for the qualitative and quantitative analysis of this compound. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or diode array detection (DAD) is a common and sensitive method for this compound quantification in various matrices, including pepper fruits and formulated products. [, , , ]
Q13: Are there any emerging methods for analyzing this compound and related compounds?
A15: Yes, techniques like high-performance thin-layer chromatography (HPTLC) are gaining popularity for this compound analysis due to their speed, cost-effectiveness, and ability to simultaneously analyze multiple samples. [] Moreover, mass spectrometry (MS) coupled with HPLC is increasingly employed for the sensitive and selective determination of this compound and its metabolites in biological samples. [, ]
Q14: How has research on this compound evolved over time?
A16: Early research on this compound focused primarily on its pungency and sensory properties. Over time, its interaction with the nervous system, particularly its selective activation and desensitization of sensory neurons, garnered significant interest. The discovery and cloning of the TRPV1 receptor as the primary target of this compound marked a significant milestone in understanding its molecular mechanism of action. [, ] Current research continues to explore the therapeutic potential of this compound and its analogs in various conditions, including pain management, obesity, and cancer.
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